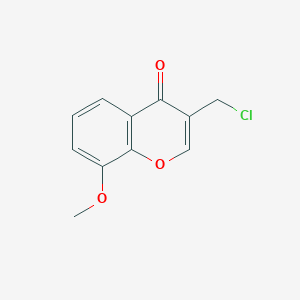
3-(Chloromethyl)-8-methoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one typically involves the chloromethylation of 8-methoxy-4H-chromen-4-one. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the chromone ring to form the desired product .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-hydroxy-4H-chromen-4-one derivatives.
Reduction Reactions: The carbonyl group in the chromone ring can be reduced to form dihydrochromone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of 8-hydroxy-4H-chromen-4-one.
Reduction Reactions: Formation of dihydrochromone derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Research: Used as a probe to study enzyme mechanisms and interactions due to its reactive chloromethyl group.
Industrial Applications: Employed in the synthesis of advanced materials and polymers due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-8-methoxy-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The chromone ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-7-methoxy-4H-chromen-4-one
- 3-(Chloromethyl)-6-methoxy-4H-chromen-4-one
- 3-(Chloromethyl)-5-methoxy-4H-chromen-4-one
Uniqueness
3-(Chloromethyl)-8-methoxy-4H-chromen-4-one is unique due to the position of the methoxy group at the eighth position, which influences its chemical reactivity and biological activity. This positional isomerism results in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a distinct compound with specific applications in research and industry.
Propiedades
Número CAS |
62557-56-6 |
|---|---|
Fórmula molecular |
C11H9ClO3 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
3-(chloromethyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,5H2,1H3 |
Clave InChI |
FUNKNJQRASJZKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC=C(C2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)




![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)


![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)



![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
